4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. The presence of chlorine and nitro groups at specific positions on the ring structure imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine, which is then chlorinated and nitrated under controlled conditions. The reaction conditions often involve the use of reagents such as thionyl chloride for chlorination and nitric acid for nitration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group can be replaced by other substituents under specific conditions.
Nucleophilic Aromatic Substitution: The chlorine atom can be substituted by nucleophiles.
Common Reagents and Conditions
Chlorination: Thionyl chloride or phosphorus oxychloride.
Nitration: Nitric acid or a mixture of nitric and sulfuric acids.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Major Products
Amino Derivatives: Reduction of the nitro group leads to amino derivatives.
Substituted Pyrrolo[3,2-d]pyrimidines: Various electrophilic and nucleophilic substitutions yield a range of substituted derivatives.
Scientific Research Applications
4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features but lacking the nitro group.
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Another analog with a different substitution pattern.
Uniqueness
The presence of both chlorine and nitro groups in 4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing targeted therapies and advanced materials .
Properties
IUPAC Name |
4-chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-6-5-4(9-2-10-6)3(1-8-5)11(12)13/h1-2,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASGWBHDRAOIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717185 |
Source
|
Record name | 4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260676-83-2 |
Source
|
Record name | 4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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